molecular formula C14H15NO4 B5813677 N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide

N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide

Cat. No. B5813677
M. Wt: 261.27 g/mol
InChI Key: AJCXBQJJZDFMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide, also known as DMF-2, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since gained attention in the scientific community for its potential applications in research.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide acts as a partial agonist at the 5-HT2A receptor, meaning it can activate the receptor to a certain extent but not fully. This activation can lead to changes in the activity of neurons in the brain, which can affect mood, perception, and cognition.
Biochemical and physiological effects:
Studies have shown that this compound can induce changes in brain activity, particularly in regions involved in sensory processing and perception. It has also been shown to have some effects on mood and anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide in lab experiments is its specificity for the 5-HT2A receptor, which allows for more targeted research. However, its partial agonist activity may limit its usefulness in certain experiments.

Future Directions

There are several potential avenues for future research on N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide. One area of interest is its potential use as a tool for studying the neural mechanisms underlying hallucinations and altered perception. Additionally, further research could explore its potential as a treatment for anxiety and depression.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide has been studied for its potential use in researching the central nervous system. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, making this compound a potential tool for studying these processes.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-11(6-7-19-9)14(16)15-12-8-10(17-2)4-5-13(12)18-3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCXBQJJZDFMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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